4-(4-Phenoxyphenoxy)benzoyl chloride
Description
4-(4-Phenoxyphenoxy)benzoyl chloride is a substituted benzoyl chloride derivative characterized by a biphenylether (phenoxy-phenoxy) group at the para position of the benzoyl moiety. This method is widely employed for benzoyl chloride derivatives due to its efficiency in converting carboxylic acids to acyl chlorides.
The compound’s biphenylether substituent likely enhances steric bulk and electron-donating effects, influencing its reactivity and applications in organic synthesis, polymer chemistry, and pharmaceuticals. For instance, similar benzoyl chlorides are used as acylating agents to modify amines, alcohols, or polymers .
Properties
CAS No. |
107873-45-0 |
|---|---|
Molecular Formula |
C19H13ClO3 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-(4-phenoxyphenoxy)benzoyl chloride |
InChI |
InChI=1S/C19H13ClO3/c20-19(21)14-6-8-16(9-7-14)23-18-12-10-17(11-13-18)22-15-4-2-1-3-5-15/h1-13H |
InChI Key |
WWHLTSPFZOZGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
Substituted benzoyl chlorides vary in reactivity and physicochemical properties based on the nature and position of substituents. Below is a comparative analysis of key analogs:
Reactivity Trends
- Electron-Withdrawing Groups (EWGs): Chloro and nitro substituents (e.g., 4-nitrobenzoyl chloride) increase electrophilicity, accelerating acylation reactions .
- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups reduce reactivity but improve solubility in polar solvents .
- Steric Effects: Bulky substituents like biphenylether in this compound hinder nucleophilic attack, slowing reaction rates compared to simpler analogs (e.g., benzoyl chloride) .
Physical Properties
- Boiling Points: Alkyloxy derivatives (e.g., 4-(pentyloxy)benzoyl chloride) exhibit higher boiling points due to increased molecular weight and van der Waals interactions .
- Solubility: EDGs enhance solubility in polar solvents, while EWGs favor non-polar environments. The biphenylether group in the target compound likely reduces water solubility but improves compatibility with aromatic solvents.
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